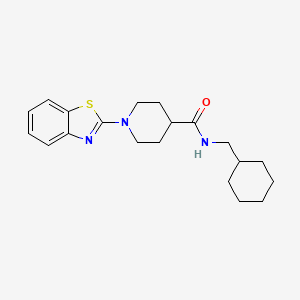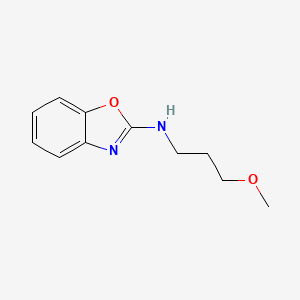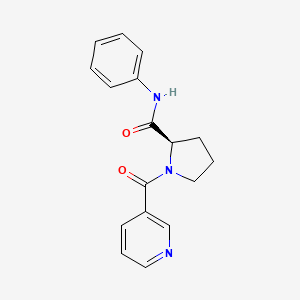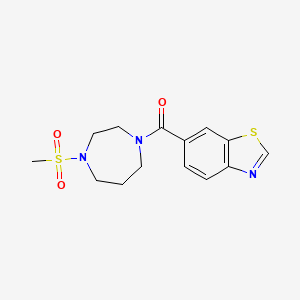
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a small molecule drug that has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves the inhibition of various enzymes and receptors. It inhibits the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. Additionally, it inhibits the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and neuronal activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes. Furthermore, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments include its small molecular weight, which allows for easy penetration into cells, and its ability to inhibit multiple enzymes and receptors. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective synthesis methods that increase its solubility and reduce its toxicity. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-1-pyrazinylpiperidine to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine. The second step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine with ethyl chloroformate to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester with ammonia to form this compound.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has shown promising results in scientific research for the treatment of various diseases. It has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-4-2-1-3-14(15)11-21-17(23)13-5-9-22(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEDOFVWIXOUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)


![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
